molecular formula C12H25O2PS B064995 o,o-Diisopropyl cyclohexylphosphonothioate CAS No. 182292-84-8

o,o-Diisopropyl cyclohexylphosphonothioate

Cat. No. B064995
CAS RN: 182292-84-8
M. Wt: 264.37 g/mol
InChI Key: HYFBMIXKRAQNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Diisopropyl cyclohexylphosphonothioate, commonly referred to as Diisopropyl fluorophosphate (DFP), is an organophosphate compound that has been widely studied for its potential use in scientific research. DFP is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. As such, DFP has been used to study the role of AChE in various physiological and biochemical processes.

Mechanism of Action

O,o-Diisopropyl cyclohexylphosphonothioate inhibits AChE by binding irreversibly to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at the synapse. This accumulation of acetylcholine can lead to overstimulation of the nervous system, resulting in seizures, respiratory failure, and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of o,o-Diisopropyl cyclohexylphosphonothioate are primarily related to its inhibition of AChE. This can lead to a wide range of symptoms, including muscle weakness, respiratory distress, seizures, and death. o,o-Diisopropyl cyclohexylphosphonothioate has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of o,o-Diisopropyl cyclohexylphosphonothioate is its potency as an AChE inhibitor. This makes it a useful tool for studying the role of AChE in various physiological and biochemical processes. However, the irreversible nature of o,o-Diisopropyl cyclohexylphosphonothioate's inhibition of AChE can make it difficult to use in certain experiments. Additionally, the toxicity of o,o-Diisopropyl cyclohexylphosphonothioate can make it challenging to use in vivo studies.

Future Directions

There are several potential future directions for research involving o,o-Diisopropyl cyclohexylphosphonothioate. One area of interest is the development of new antidotes for nerve agent exposure that are more effective than current treatments. Another potential direction is the use of o,o-Diisopropyl cyclohexylphosphonothioate in the study of neurodegenerative disorders, particularly those related to AChE dysfunction. Finally, there is potential for the development of new chemical tools based on o,o-Diisopropyl cyclohexylphosphonothioate that can be used to study other enzymes and biochemical processes.

Synthesis Methods

O,o-Diisopropyl cyclohexylphosphonothioate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with phosphorus trichloride to form cyclohexylphosphonochloridate. This intermediate is then reacted with diisopropylamine and sulfur to form o,o-Diisopropyl cyclohexylphosphonothioate.

Scientific Research Applications

O,o-Diisopropyl cyclohexylphosphonothioate has been used extensively in scientific research to study the role of AChE in various physiological and biochemical processes. One of the primary applications of o,o-Diisopropyl cyclohexylphosphonothioate has been in the study of nerve agent toxicity and the development of antidotes for nerve agent exposure. o,o-Diisopropyl cyclohexylphosphonothioate has also been used to study the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

182292-84-8

Product Name

o,o-Diisopropyl cyclohexylphosphonothioate

Molecular Formula

C12H25O2PS

Molecular Weight

264.37 g/mol

IUPAC Name

cyclohexyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H25O2PS/c1-10(2)13-15(16,14-11(3)4)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3

InChI Key

HYFBMIXKRAQNHM-UHFFFAOYSA-N

SMILES

CC(C)OP(=S)(C1CCCCC1)OC(C)C

Canonical SMILES

CC(C)OP(=S)(C1CCCCC1)OC(C)C

synonyms

o,o-Diisopropyl cyclohexylphosphonothioate

Origin of Product

United States

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